molecular formula C22H22N4O4S B4322811 METHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-PHENYLACETATE

METHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-PHENYLACETATE

Cat. No.: B4322811
M. Wt: 438.5 g/mol
InChI Key: PEYPPWYFMBENRD-UHFFFAOYSA-N
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Description

Methyl ({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}acetyl)aminoacetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}acetyl)aminoacetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioester Formation:

    Final Coupling: The final product is obtained by coupling the thioester intermediate with methyl phenylacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl ({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}acetyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl ({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}acetyl)aminoacetate has several scientific research applications:

    Medicinal Chemistry: The compound’s pyrimidine ring makes it a potential candidate for drug development, particularly in the design of anticancer and antiviral agents.

    Biology: It can be used in biochemical studies to investigate enzyme interactions and cellular pathways.

    Materials Science: The compound’s unique structure allows it to be explored for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of methyl ({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}acetyl)aminoacetate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The thioester group may also play a role in the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidine-2-thiol
  • Methyl phenylacetate
  • Thioacetic acid derivatives

Uniqueness

Methyl ({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}acetyl)aminoacetate is unique due to its combination of a pyrimidine ring, thioester group, and phenylacetate moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

methyl 2-[[2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-7-6-10-16(11-14)26-17(23)12-18(27)25-22(26)31-13-19(28)24-20(21(29)30-2)15-8-4-3-5-9-15/h3-12,20H,13,23H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYPPWYFMBENRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC(C3=CC=CC=C3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-PHENYLACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-PHENYLACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-PHENYLACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-PHENYLACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-PHENYLACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-PHENYLACETATE

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